n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine
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Overview
Description
n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. The resulting benzoxazole intermediate is then reacted with an acetamidine derivative to yield the final product. The reaction conditions often involve the use of catalysts, such as metal catalysts or acidic catalysts, and may require heating or refluxing to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and other advanced technologies to ensure high yield and purity of the final product.
Chemical Reactions Analysis
n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: Benzoxazole derivatives, including this compound, are used in the development of advanced materials, such as polymers and dyes, due to their unique electronic and optical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine can be compared with other benzoxazole derivatives, such as:
- 2-(4-Methoxyphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
- 2-Methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
These compounds share similar structural features but may differ in their functional groups and overall biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties, which may offer advantages in certain applications compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C16H15N3O |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
N'-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O/c1-10-3-5-12(6-4-10)16-19-14-9-13(18-11(2)17)7-8-15(14)20-16/h3-9H,1-2H3,(H2,17,18) |
InChI Key |
HCRPTBAYKSMEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C(C)N |
Origin of Product |
United States |
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